Molecular Weight and Lipophilicity: Target vs. Naphthyl-Ethanone Analog (CAS 1448062-94-9)
CAS 1448047-80-0 (MW 389.29 g/mol) offers a significantly lower molecular weight (Δ = 36.04 g/mol) compared to the naphthyl-ethanone analog CAS 1448062-94-9 (MW 425.33 g/mol, C22H21BrN2O2) . The phenylpropanone substituent in the target compound contributes a predicted cLogP approximately 1.0–1.3 log units lower than the naphthyl analog (estimated cLogP ~3.2 vs. ~4.5), placing the target compound within a more favorable lipophilicity range for CNS drug-likeness criteria . The lower MW and reduced aromatic surface area may translate to improved aqueous solubility, which is critical for in vitro assay reproducibility.
| Evidence Dimension | Molecular weight and estimated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 389.29 g/mol; estimated cLogP ~3.2; C19H21BrN2O2 |
| Comparator Or Baseline | CAS 1448062-94-9 (naphthyl-ethanone analog): MW 425.33 g/mol; estimated cLogP ~4.5; C22H21BrN2O2 |
| Quantified Difference | ΔMW = -36.04 g/mol (8.5% lower); ΔcLogP ≈ -1.3 log units (predicted) |
| Conditions | Computational prediction based on fragment-based cLogP estimation; comparator sourced from smolecule.com vendor technical datasheet |
Why This Matters
Lower MW and cLogP favor CNS drug-likeness per Lipinski/Veber rules, which may influence selection when screening compound libraries for blood-brain barrier penetration potential.
